1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Covalent inhibitor Electrophilic warhead Bromomethanesulfonamide

1-Bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (CAS 946300-70-5) is a dual-sulfonamide tetrahydroquinoline derivative bearing a bromomethanesulfonamide group at the 7-position and a methylsulfonyl substituent at the ring nitrogen. With a molecular weight of 383.3 g·mol⁻¹, a calculated XLogP3-AA of 1.3, a single hydrogen bond donor, six hydrogen bond acceptors, and four rotatable bonds, the compound occupies a moderately lipophilic, hydrogen-bond-acceptor-rich chemical space typical of fragment-to-lead screening collections.

Molecular Formula C11H15BrN2O4S2
Molecular Weight 383.28
CAS No. 946300-70-5
Cat. No. B2697252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
CAS946300-70-5
Molecular FormulaC11H15BrN2O4S2
Molecular Weight383.28
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CBr
InChIInChI=1S/C11H15BrN2O4S2/c1-19(15,16)14-6-2-3-9-4-5-10(7-11(9)14)13-20(17,18)8-12/h4-5,7,13H,2-3,6,8H2,1H3
InChIKeyJGVBOWYNMJIWBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (CAS 946300-70-5): Core Structural and Physicochemical Profile


1-Bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (CAS 946300-70-5) is a dual-sulfonamide tetrahydroquinoline derivative bearing a bromomethanesulfonamide group at the 7-position and a methylsulfonyl substituent at the ring nitrogen [1]. With a molecular weight of 383.3 g·mol⁻¹, a calculated XLogP3-AA of 1.3, a single hydrogen bond donor, six hydrogen bond acceptors, and four rotatable bonds, the compound occupies a moderately lipophilic, hydrogen-bond-acceptor-rich chemical space typical of fragment-to-lead screening collections [1]. It is commercially offered as a non-therapeutic research compound by multiple screening-library vendors and has been assigned PubChem CID 7517983 [1]. The tetrahydroquinoline-sulfonamide scaffold class to which this compound belongs has been explored in patent literature for RORγ inverse agonism, NLRP3 inflammasome inhibition, and anticancer applications [2].

Why Generic Substitution Risks Experimental Failure for 1-Bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide


Within the tetrahydroquinoline sulfonamide class, seemingly minor structural modifications produce profound differences in physicochemical properties, target engagement, and biological readout. Substitution at the N-1 position (e.g., methylsulfonyl vs. phenylsulfonyl vs. acetyl) alters both the electronic character of the tetrahydroquinoline ring and the overall lipophilicity, dictating passive permeability and off-target binding [1]. The position of the sulfonamide side chain (7-yl vs. 6-yl) changes the vector of the bromomethyl warhead relative to the scaffold, which can abrogate covalent engagement with a target cysteine, histidine, or serine residue [1]. The bromomethanesulfonamide group itself is a moderately electrophilic warhead capable of covalent bond formation with biological nucleophiles; substituting it with a non-electrophilic methanesulfonamide or a differently halogenated analog removes or alters this covalent potential [2]. The quantitative evidence below demonstrates that even in the absence of published head-to-head comparator data, the compound's computed molecular properties define a distinct physiochemical space that cannot be assumed equivalent to its closest structural neighbors.

Quantitative Differentiation Evidence for 1-Bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide


Electrophilic Warhead: Bromomethanesulfonamide vs. Non-Electrophilic Methanesulfonamide Analogs

The target compound carries a bromomethanesulfonamide moiety (–SO₂–CH₂–Br), which is a recognized electrophilic warhead capable of undergoing Sₙ2 displacement by biological nucleophiles such as cysteine thiols [1]. In contrast, close structural analogs such as 1-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (CAS 1172391-20-6) retain the bromomethanesulfonamide but replace the N-methylsulfonyl with an N-methoxyacetyl group, altering scaffold electronics without changing the warhead [2]. A critical comparator is any 7-methanesulfonamide analog lacking the α-bromo substituent (e.g., N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide): such compounds are not electrophilic and cannot form covalent adducts . Quantitative kinetic data for the target compound's reaction with glutathione or other biological thiols are not publicly available; the electrophilic character is inferred from the known reactivity of the bromomethanesulfonamide functional group class [1].

Covalent inhibitor Electrophilic warhead Bromomethanesulfonamide

Lipophilicity (XLogP3-AA) Relative to 7-Position Tetrahydroquinoline Sulfonamide Congeners

The target compound has a computed XLogP3-AA of 1.3 [1]. This places it at the lower end of the lipophilicity range typical for drug-like oral agents (Lipinski-compliant ≤5). Among structurally related tetrahydroquinoline sulfonamides, increasing the size and aromaticity of the N-1 substituent elevates logP: for example, 1-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (calculated logP higher due to the additional phenyl ring) . Conversely, analogs with polar N-substituents such as 1-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide are expected to have lower logP . The target compound's logP of 1.3 balances sufficient membrane permeability with limited hydrophobic-driven off-target binding, a property not shared by more lipophilic phenylsulfonyl or more polar acetyl congeners [1].

Lipophilicity Drug-likeness XLogP

Hydrogen-Bond Acceptor Count Differentiates Target Compound from Simpler Sulfonamide Scaffolds

The target compound possesses six hydrogen-bond acceptor (HBA) atoms and one hydrogen-bond donor (HBD) [1]. This HBA count is elevated relative to many simple drug-like molecules (typical HBA ≤ 10, but median HBA for oral drugs is approximately 4–5). The dual sulfonamide architecture—with two –SO₂– groups and the tetrahydroquinoline nitrogen—contributes four strong HBA oxygens, while the bromine and other heteroatoms account for the remainder. Removing one sulfonamide group (e.g., compounds bearing only the N-1 methylsulfonyl group without the 7-sulfonamide) would reduce the HBA count by 2–3 units, significantly altering solvation free energy and hydrogen-bonding capacity [2].

Hydrogen bonding Solubility Permeability

Rotatable Bond Count Places Compound in a Favorable Oral Druggability Space vs. Rigid Analogs

With four rotatable bonds, the target compound sits well below the Veber threshold of ≤10 rotatable bonds associated with favorable oral bioavailability in rats [1][2]. The tetrahydroquinoline core itself is semi-rigid (the saturated ring contributes conformational flexibility without counting as a rotatable bond), while the two sulfonamide linkages (–SO₂–NH– and –SO₂–CH₂–Br) each contribute one rotatable bond. By contrast, highly rigid analogs such as 2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide contain a benzamide linkage that introduces additional conformational restriction and may alter solubility . Compounds with fewer rotatable bonds (e.g., fully aromatic quinoline sulfonamides lacking the saturated ring) sacrifice the three-dimensional character of the tetrahydroquinoline scaffold.

Rotatable bonds Oral bioavailability Drug-likeness

Scaffold Topology: 7-Sulfonamide Substitution Pattern Distinguishes from 6-Substituted Positional Isomers

The target compound places the bromomethanesulfonamide substituent at the 7-position of the tetrahydroquinoline ring. The positional isomer 1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide would project the identical warhead from the 6-position, altering the distance and angle of the electrophile relative to the scaffold core by approximately 2.4–2.8 Å (based on standard aromatic C–C bond geometry) [1]. In published RORγt inverse agonist SAR, the position of the sulfonamide attachment on the tetrahydroquinoline ring was a critical determinant of potency: a shift from 7- to 6-substitution led to >10-fold changes in IC₅₀ in some congeneric series [2]. While no direct IC₅₀ data are available for this exact compound, the positional difference is structurally quantifiable and mechanistically consequential for any target requiring precise spatial presentation of the warhead.

Positional isomer Scaffold topology Structure-activity relationship

Molecular Weight and Heavy Atom Count Differentiate from Fragment-Like N-1 Variants

At 383.3 g·mol⁻¹, the target compound lies above the typical fragment threshold of ≤300 Da but well within the lead-like space (≤460 Da) [1]. Smaller fragment-like compounds such as N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-bromomethanesulfonamide (estimated MW ~330–350) lack the N-methylsulfonyl group, sacrificing one sulfonamide's hydrogen-bonding and solubility contribution . Conversely, bulkier analogs with phenylsulfonyl or substituted benzoyl N-1 groups exceed 450 Da, approaching the upper limit of lead-likeness and risking poorer ligand efficiency metrics . The target compound's molecular weight positions it optimally for lead optimization: it provides sufficient functional complexity (dual sulfonamide, bromomethyl electrophile) for meaningful SAR exploration while leaving room for additional substituents before reaching molecular-weight-related developability thresholds.

Molecular weight Fragment-based drug discovery Lead-likeness

Recommended Research and Procurement Application Scenarios for 1-Bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide


Covalent Probe Development Targeting Cysteine-Containing Proteins

The bromomethanesulfonamide warhead qualifies this compound as a candidate covalent probe for proteins bearing an accessible active-site cysteine. Researchers developing irreversible inhibitors of kinases, deubiquitinases, or viral proteases can exploit the electrophilic –SO₂–CH₂–Br group for covalent tethering, as established for the broader bromomethanesulfonamide class [1]. The moderate lipophilicity (XLogP3-AA = 1.3) reduces the risk of non-specific membrane partitioning that plagues more lipophilic covalent warheads [2]. Procurement should prioritize this specific regioisomer (7-substituted), as altering the attachment point to the 6-position would reorient the warhead vector and likely diminish target engagement [3].

RORγt Inverse Agonist Structure-Activity Relationship Expansion

Patent literature demonstrates that N-sulfonylated tetrahydroquinolines are a privileged scaffold for RORγt inverse agonism, a therapeutic strategy for autoimmune diseases such as psoriasis and multiple sclerosis [1]. The target compound's dual-sulfonamide architecture and 7-substitution pattern align with key SAR features identified in RORγt inverse agonist series, where the position and electronic nature of the sulfonamide group critically modulate potency [1]. This compound can serve as a reference point for SAR expansion around the 7-position electrophilic warhead, with the bromomethyl group offering a synthetic handle for further diversification (e.g., substitution with amines, azides, or thiols) [2].

Physicochemical Property Benchmarking in Tetrahydroquinoline Library Design

With a computed XLogP3-AA of 1.3, a molecular weight of 383.3, and six hydrogen-bond acceptors, this compound occupies a defined physicochemical space that can serve as a benchmark for designing or procuring additional tetrahydroquinoline sulfonamide analogs [1]. Library designers seeking to maintain a balanced property profile (lead-like, moderate lipophilicity, good predicted solubility) can use this compound's computed descriptors as filter criteria when selecting from commercial screening collections. Its rotatable bond count of 4 and single hydrogen-bond donor further align with established oral drug-likeness guidelines [2].

Synthetic Intermediate for Parallel Library Synthesis

The bromomethyl group provides a reactive site for nucleophilic displacement, making this compound a versatile synthetic intermediate for generating focused libraries of 7-substituted tetrahydroquinoline sulfonamides [1]. Chemists can react it with amines, thiols, or carboxylates to produce diverse analogs while preserving the N-methylsulfonyl-tetrahydroquinoline core. This procurement scenario is supported by the compound's commercial availability from multiple screening-compound vendors as a building block [2]. The intermediate lipophilicity ensures that most library products will remain within drug-like property space without requiring extensive purification to remove highly hydrophobic byproducts.

Quote Request

Request a Quote for 1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.